N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane
Description
N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa-decaen-13-amine;dichloromethane (hereafter referred to as Compound A) is a complex organophosphorus compound characterized by a pentacyclic framework with fused dioxa and phosphapentacyclo rings. Its structure includes two (1R)-1-phenylethyl substituents attached to a central phosphorus atom, stabilized by dichloromethane as a solvent or co-crystal .
Properties
IUPAC Name |
N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NO2P.CH2Cl2/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40;2-1-3/h3-26H,1-2H3;1H2/t25-,26-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTVIIOJNJVQOL-JUJAXGASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76.C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76.C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32Cl2NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8The reaction conditions typically involve the use of high temperatures and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorous.
Reduction: Reduction reactions can modify the nitrogen-containing groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other nitrogen-containing derivatives .
Scientific Research Applications
N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of Compound A, focusing on substituent variations and molecular properties:
Key Findings:
Substituent Effects on Reactivity and Solubility: Compound B (4-methoxy) and Compound C (2-methoxy) exhibit enhanced solubility in polar solvents compared to Compound A due to the electron-donating methoxy groups. The para-substitution in Compound B likely improves steric accessibility for coordination or catalytic interactions, whereas ortho-substitution in Compound C may introduce steric hindrance .
Stereochemical Considerations :
- All three compounds retain the (1R)-chiral configuration, which is critical for enantioselective applications. However, the methoxy substituents in Compounds B and C may introduce additional stereoelectronic effects, influencing their performance in asymmetric synthesis .
Synthetic and Industrial Relevance :
- Compound B’s higher molecular weight (599.7 g/mol) suggests a denser functionalization, which may correlate with thermal stability or crystallinity differences compared to Compound A .
- Industrial sources (e.g., Amadis Chemical Company) highlight rigorous quality control for analogs like Compound C, emphasizing their export for specialized pharmaceutical or material science applications .
Biological Activity
N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound characterized by a unique pentacyclic structure that includes multiple phenyl groups and a dioxa bridge. This compound is part of a broader class of P-stereogenic organophosphorus compounds that have garnered interest for their potential applications in medicinal chemistry and catalysis.
Structural Characteristics
The compound's intricate structure contributes to its distinct chemical properties and potential biological activities. The presence of the phosphorous atom and the dioxa bridges may influence its solubility and interactions with various biological molecules.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C36H38N2O2P |
| Molecular Weight | 578.67 g/mol |
| Structural Complexity | Pentacyclic framework with multiple phenyl groups |
While specific biological activity data for this compound is limited due to a lack of extensive research, it can be inferred that compounds with similar structures often exhibit significant biological properties. The presence of phenyl groups typically enhances interactions with biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound may act as a coupling agent during DNA synthesis by forming phosphodiester linkages when reacting with protected nucleoside phosphoramidites. The chirality at the 1-phenylethyl groups is hypothesized to influence both the efficiency and stereochemical outcomes of these reactions .
Potential Pharmacological Activities
Given its structural features, N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine could have several potential pharmacological activities:
- Antitumor Activity : Similar organophosphorus compounds have shown promise in targeting cancer cells.
- Antiviral Properties : The ability to interact with nucleic acids may lend itself to antiviral applications.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Research on related compounds has indicated various biological activities:
- Antitumor Studies : Compounds structurally similar to this one have been tested for their ability to inhibit tumor growth in preclinical models.
- Enzyme Interaction Studies : Investigations into how these organophosphorus compounds interact with enzymes have demonstrated their potential as enzyme inhibitors or activators.
Table: Summary of Biological Activities from Related Compounds
Conclusion and Future Directions
The unique structure of N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine suggests significant potential for future research into its biological activities and applications in drug development.
Future studies should focus on:
- Conducting detailed biological assays to elucidate the specific mechanisms of action.
- Exploring the compound's interactions with various biological macromolecules.
- Investigating its pharmacokinetics and potential therapeutic applications in greater depth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
